molecular formula C13H10N2 B1606368 1-Phenyl-1H-indazole CAS No. 7788-69-4

1-Phenyl-1H-indazole

Cat. No.: B1606368
CAS No.: 7788-69-4
M. Wt: 194.23 g/mol
InChI Key: AZQJQRTZFPAGNV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indazole is a heterocyclic aromatic organic compound. It consists of an indazole ring system, which is a fused bicyclic structure containing both a benzene ring and a pyrazole ring, with a phenyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.

Mechanism of Action

Target of Action

1-Phenyl-1H-indazole is a derivative of the indazole class of compounds, which have been found to interact with a variety of targets. Indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They have also been tested as inhibitors of tyrosine threonine kinase (TTK) . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

Indazole derivatives have been shown to inhibit the activity of their target kinases, thereby disrupting the associated signaling pathways . This can lead to changes in cellular processes such as cell growth and proliferation.

Biochemical Pathways

The inhibition of PI3Kδ and TTK by indazole derivatives affects multiple biochemical pathways. PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . TTK is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis.

Result of Action

Indazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . For example, certain 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenyl-1H-indazole are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that interact with this compound are not yet fully identified, indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that this compound may interact with a variety of biomolecules, influencing their function and the biochemical reactions they participate in.

Cellular Effects

The cellular effects of this compound are likely to be diverse, given the range of biological activities associated with indazole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indazole can be synthesized through several methods, including:

    Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from benzaldehydes. For example, the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions can yield this compound.

    Transition Metal-Catalyzed Reactions: Copper-catalyzed cyclization of N-aryl hydrazones is another efficient method.

    Reductive Cyclization: Reductive cyclization of nitroaromatic compounds with hydrazine can also produce this compound.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

    Catalytic Hydrogenation: Using palladium on carbon as a catalyst for the hydrogenation of nitroaromatic precursors.

    Continuous Flow Synthesis: This method allows for the efficient and continuous production of this compound, improving yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Phenylindazole oxides.

    Reduction: Reduced phenylindazole derivatives.

    Substitution: Halogenated phenylindazole compounds.

Scientific Research Applications

1-Phenyl-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenyl-1H-indazole can be compared with other indazole derivatives:

    1-Methyl-1H-indazole: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

    2-Phenyl-2H-indazole: The phenyl group is attached at a different position, resulting in distinct chemical properties and applications.

    Indazole-3-carboxylic acid: Contains a carboxyl group, making it more polar and suitable for different types of reactions.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJQRTZFPAGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307854
Record name 1-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7788-69-4
Record name 7788-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 4.3 g of 1-phenyl-3-(1-piperazinyl)-1H-indazole (prepared as in Example 2), 2.3 g of potassium carbonate, and 2.3 g of chloromethyldimethylphosphine oxide in 75 ml of dimethylformamide was heated at 90°, under nitrogen, for 16 hrs. Additional chloromethyldimethylphosphine oxide (0.6 g) was added, and the reaction mixture heated at 90° C. for 24 hrs. The reaction mixture was poured into water and the aqueous solution extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and concentrated to an oil. Flash chromatography of the oil on silica gel, eluting with dichloromethane/methanol (10%) followed by concentration of the appropriate fractions and trituration with diethyl ether gave 2.5 g (45%) of 3-[4-(dimethylphosphinylmethyl)-1-piperazinyl)]-1-phenyl-1H-indazole.
Name
1-phenyl-3-(1-piperazinyl)-1H-indazole
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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